3',4'-Dimethoxyacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLUWLMQNGTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061549 | |
| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-62-0 | |
| Record name | 3,4-Dimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Dimethoxyphenyl methyl ketone | |
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| Record name | Acetoveratrone | |
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| Record name | Acetoveratrone | |
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| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |
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| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |
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| Record name | 1-(3,4-dimethoxyphenyl)ethan-1-one | |
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| Record name | 3,4-DIMETHOXYPHENYL METHYL KETONE | |
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| Record name | 1-(3,4-Dimethoxyphenyl)ethanone | |
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Synthetic Methodologies for 3 ,4 Dimethoxyacetophenone
Established Laboratory Synthetic Routes
Two principal pathways dominate the laboratory synthesis of 3',4'-dimethoxyacetophenone: the alkaline methylation of 3',4'-dihydroxyacetophenone (B73281) and the electrophilic aromatic acylation of veratrole.
Alkaline Methylation of 3',4'-Dihydroxyacetophenone
A common and effective method for preparing this compound is through the O-methylation of 3',4'-dihydroxyacetophenone, also known as acetoguaiacone. chemicalbook.com This process involves the reaction of the dihydroxy compound with a methylating agent in the presence of a base.
The alkaline methylation of 3',4'-dihydroxyacetophenone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The reaction is initiated by the deprotonation of the phenolic hydroxyl groups of 3',4'-dihydroxyacetophenone by a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). chemicalbook.com This deprotonation generates phenoxide ions, which are potent nucleophiles.
These phenoxide ions then attack the electrophilic methyl group of the methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). chemicalbook.com The attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of configuration at the methyl carbon, a hallmark of the SN2 mechanism. nih.govlibretexts.org The leaving group, iodide (I⁻) or sulfate (SO₄²⁻), departs simultaneously. The process is concerted, meaning bond formation and bond breaking occur in a single step. libretexts.org The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base but does not strongly solvate the nucleophilic phenoxide, thus enhancing its reactivity. chemicalbook.comchemicalbook.com
Several factors can be optimized to improve the efficiency and yield of the methylation reaction. The choice of base, methylating agent, solvent, and reaction temperature all play crucial roles.
One reported procedure utilizes methyl iodide and anhydrous potassium carbonate in dry acetone. Refluxing the mixture for 45 minutes can yield up to 93% of this compound after purification by flash chromatography. chemicalbook.com Another method involves dimethyl sulfate and sodium hydroxide in ethanol (B145695), initially heating to 50°C for one hour followed by reflux, which has been reported to achieve a yield of approximately 78%. chemicalbook.com
The molar ratio of the reactants is also a critical parameter. Using an excess of the methylating agent and base ensures the complete methylation of both hydroxyl groups. chemicalbook.com For instance, a procedure using 0.66 mmol of 3',4'-dihydroxyacetophenone employs 16 mmol of methyl iodide and 36 mmol of anhydrous potassium carbonate. chemicalbook.com The temperature is also a key variable; reactions are often heated to reflux to increase the reaction rate. chemicalbook.com
Table 1: Comparison of Alkaline Methylation Conditions for this compound Synthesis
| Methylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl Iodide | Anhydrous K₂CO₃ | Dry Acetone | Reflux for 45 minutes | 93 | chemicalbook.com |
| Dimethyl Sulfate | Sodium Hydroxide | Ethanol | 50°C for 1 hour, then reflux | 78 | chemicalbook.com |
| Methyl Iodide | Lithium Carbonate | DMF | 55°C for 18 hours | 4 | chemicalbook.com |
Mechanistic Investigations of Nucleophilic Substitution Pathways
Electrophilic Aromatic Acylation Approaches
An alternative and widely used synthetic route to this compound is the electrophilic aromatic acylation of 1,2-dimethoxybenzene (B1683551) (veratrole). This reaction, a type of Friedel-Crafts acylation, involves the introduction of an acetyl group onto the aromatic ring of veratrole.
The classical Friedel-Crafts acylation of veratrole utilizes an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. wikipedia.org Aluminum chloride (AlCl₃) is a commonly employed Lewis acid for this transformation. wikipedia.org
The mechanism begins with the reaction between the acylating agent and the Lewis acid to form a highly electrophilic acylium ion ([CH₃CO]⁺). masterorganicchemistry.com The aromatic ring of veratrole, activated by the two electron-donating methoxy (B1213986) groups, then acts as a nucleophile and attacks the acylium ion. iitm.ac.in This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion. Finally, a base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the this compound product. wikipedia.org A stoichiometric amount of the Lewis acid is generally required because the product ketone can form a stable complex with the catalyst. wikipedia.orgorganic-chemistry.org
To overcome the drawbacks associated with homogeneous Lewis acid catalysts like AlCl₃, such as their corrosive nature and the difficulty of separation from the reaction mixture, significant research has focused on developing heterogeneous catalytic systems. iitm.ac.in These solid acid catalysts are often more environmentally friendly and can be easily recovered and reused. google.com
Various solid acid catalysts have been investigated for the acylation of veratrole, including zeolites, clays (B1170129), and supported heteropoly acids. iitm.ac.ingoogle.compsu.edu Zeolites such as H-Beta and H-Y have shown to be effective catalysts for this reaction. iitm.ac.inresearchgate.net For instance, H-Y was found to be more active than H-Beta for the acylation of veratrole with acetic anhydride. researchgate.net Cation-exchanged montmorillonite (B579905) clays have also been employed, with reports of veratrole conversions up to 70% within 2 hours using 20% dodecatungstophosphoric acid supported on HMS mesoporous silica. iitm.ac.in
More recently, tungstophosphoric acid (TPA) supported on zirconia (ZrO₂) has been developed as a highly active and reusable catalyst system. psu.edu In one study, a catalyst with 15% WO₃ on zirconia calcined at 800°C gave a 67% conversion of acetic anhydride in the acylation of veratrole. iitm.ac.in Another promising system involves fly ash-supported cerium triflate, which has demonstrated high activity with conversions of up to 88%. osti.gov
Table 2: Performance of Various Heterogeneous Catalysts in the Acylation of Veratrole
| Catalyst | Acylating Agent | Reaction Temperature (°C) | Conversion (%) | Reference |
| H-Y Zeolite | Acetic Anhydride | 90 | - | researchgate.net |
| 20% Dodecatungstophosphoric acid/HMS | Acetic Anhydride | - | 70 | iitm.ac.in |
| 15% WO₃/ZrO₂ | Acetic Anhydride | 70 | 67 | iitm.ac.in |
| Fly ash-supported Cerium Triflate | Acetic Anhydride | - | 88 | osti.gov |
Friedel-Crafts Acylation with Lewis Acid Catalysis
Emerging and Sustainable Synthesis Pathways for this compound
Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound, moving away from traditional routes that may involve harsh reagents or multiple steps. These emerging pathways often leverage electrochemical techniques or utilize renewable biomass feedstocks, aligning with the principles of green chemistry.
Anodic Methoxylation Reactions
Anodic methoxylation represents an electrochemical approach to organic synthesis that can offer high selectivity and avoid the use of chemical oxidizing agents. The electrolysis of this compound in methanol (B129727) at a platinum anode has been reported as an unusual example of this type of reaction. rsc.org Instead of simple methoxylation at the acetyl group, the reaction leads to a dearomatized product.
The process results in a high yield of 1-acetyl-4,5,5,6-tetramethoxycyclohexa-1,3-diene. rsc.org This transformation is significant as it demonstrates a complex molecular rearrangement and addition of multiple methoxy groups onto the aromatic ring under electrochemical conditions. The structure of the resulting product has been confirmed through detailed analysis of its ¹H and ¹³C NMR spectra. rsc.org While this specific reaction transforms this compound rather than forming it, it underscores the potential of electrochemical methods in modifying such aromatic ketones. This unusual reactivity highlights the unique behavior of the 3',4'-dimethoxy substitution pattern under anodic oxidation conditions. mdpi.com
| Reaction | Starting Material | Key Reagents/Conditions | Major Product | Yield |
| Anodic Methoxylation | This compound | Methanol (solvent), Platinum anode | 1-acetyl-4,5,5,6-tetramethoxycyclohexa-1,3-diene | High |
Formation via Lignin (B12514952) Depolymerization and Valorization
Lignin, a major component of lignocellulosic biomass, is the most abundant natural source of aromatic compounds on Earth. acs.org Its valorization into valuable chemicals is a key goal for establishing sustainable biorefineries. This compound is a target molecule that can be produced through the strategic breakdown of lignin's complex polymeric structure. acs.org
The most common linkage within the lignin polymer is the β-O-4 ether bond, and its selective cleavage is a primary strategy for depolymerization. acs.org Research using lignin model compounds, which mimic the structure of the native polymer, has demonstrated that breaking this bond can yield acetophenone (B1666503) derivatives. acs.orgmdpi.com
One approach involves a sequential catalytic modification of the β-O-4 motif found in lignin. acs.orgresearchgate.net This strategy focuses on altering the native structure to make the C-O bond more susceptible to cleavage. By modifying the γ-hydroxyl group of the lignin side chain, researchers can prevent catalyst deactivation and facilitate the breakdown process. acs.org Studies have shown that this targeted modification enables the subsequent cleavage to proceed with high efficiency, producing valuable aromatic monomers. acs.org For instance, using a model compound representing a modified β-O-4 motif, the catalytic cleavage can yield this compound and guaiacol (B22219). acs.orgresearchgate.net
Hydrogen borrowing is an atom-efficient catalytic process where a substrate is temporarily dehydrogenated to form a more reactive intermediate, which then undergoes a desired reaction before being hydrogenated by the "borrowed" hydrogen. acs.orgmdpi.com This methodology has been successfully applied to the depolymerization of lignin model compounds. acs.org
A prominent example uses a homogeneous ruthenium-Xantphos catalyst to cleave the β-O-4 linkage. acs.orgresearchgate.net The catalytic cycle begins with the dehydrogenation of the benzylic alcohol in the β-O-4 motif, which activates the C-O bond. The same catalyst then utilizes the released hydrogen to reduce the C-O bond, causing it to break. acs.org This process is highly efficient for simplified or modified lignin model compounds. When applied to a strategically defunctionalized β-O-4 model, this hydrogen borrowing protocol results in the formation of this compound and guaiacol in near-quantitative yields. acs.orgresearchgate.net This demonstrates a powerful, hydrogen-neutral route to convert lignin-derived structures into valuable aromatic ketones. acs.org
| Catalytic Protocol | Lignin Motif | Catalyst System | Key Products | Yield (%) |
| Hydrogen Borrowing | Defunctionalized β-O-4 | Ruthenium-Xantphos | This compound | >99% |
| Hydrogen Borrowing | Defunctionalized β-O-4 | Ruthenium-Xantphos | Guaiacol | >99% |
Chemical Reactivity and Mechanistic Studies of 3 ,4 Dimethoxyacetophenone
Oxidative Transformations
3',4'-Dimethoxyacetophenone can undergo oxidative reactions, leading to the formation of various derivatives. The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring influences the reactivity of the compound in these transformations.
Pathways to Aromatic Carboxylic Acid Derivatives
A primary oxidative pathway for this compound involves its conversion to the corresponding carboxylic acid, 3',4'-Dimethoxybenzoic acid. This transformation typically involves the oxidation of the acetyl group. While specific reagents and detailed mechanistic studies for this particular substrate are not extensively detailed in the provided search results, this type of oxidation is a common reaction for acetophenones in organic synthesis.
In a related context, oxidative coupling reactions of 3,4-dimethoxyacetophenone have been explored. acs.org However, it was noted that the enolate formation, a key step in this type of reaction, is disfavored due to the electron-rich nature of the dimethoxy-substituted aromatic ring, leading to lower reaction yields compared to unsubstituted acetophenone (B1666503). acs.org
Reductive Transformations
The carbonyl group of this compound is readily reduced to form the corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethanol (B1196505). google.com This reduction is a key transformation and has been studied using various catalytic systems.
Catalytic Hydrogenation to Corresponding Alcohols
Catalytic hydrogenation is an effective method for the reduction of this compound to 1-(3,4-dimethoxyphenyl)ethanol. google.comgoogle.comepo.org This process involves the use of a catalyst and a hydrogen source to selectively reduce the ketone functionality.
A process for the industrial-scale synthesis of 1-(3,4-dimethoxyphenyl)ethanol involves the catalytic hydrogenation of this compound using a Raney-nickel catalyst. google.comgoogle.comepo.org This reaction is typically carried out in a protic solvent, such as in an aqueous medium, at temperatures ranging from 25-100 °C and under a hydrogen pressure of 1-20 bar. google.comgoogle.com Under these conditions, the reaction proceeds with high conversion and selectivity, yielding the desired alcohol. google.com
The hydrogenation of this compound can be performed to produce a racemic mixture of the corresponding alcohol. Studies using platinum-based organotin catalysts have been conducted to investigate this transformation. chemicalbook.comcore.ac.ukresearchgate.net The use of an achiral catalyst, such as one prepared from Pt and SnBu4 (PtSn-OM), leads to the formation of racemic 1-(3,4-dimethoxyphenyl)ethanol with high selectivity. core.ac.uk The presence of organotin on the catalyst surface is crucial as it inhibits the hydrogenation of the aromatic ring, resulting in a selectivity of nearly 100% towards the alcohol. core.ac.uk
| Catalyst | Substrate | Product | Selectivity to Alcohol | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| PtSn-OM (achiral) | This compound | 1-(3,4-dimethoxyphenyl)ethanol | >99% | 0% (racemic) |
The enantioselective hydrogenation of this compound has been investigated to produce optically active 1-(3,4-dimethoxyphenyl)ethanol, a valuable chiral building block. core.ac.uk This is achieved by employing chiral catalysts. A study utilized a chiral platinum-based organotin catalyst (PtSn-OM*), prepared with a chiral organotin precursor, for the hydrogenation of this compound. core.ac.uk This chiral catalyst system was successful in inducing enantioselectivity in the reduction, yielding the corresponding alcohol with a notable enantiomeric excess. core.ac.uk
| Catalyst | Substrate | Product | Selectivity to Alcohol | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| PtSn-OM* (chiral) | This compound | 1-(3,4-dimethoxyphenyl)ethanol | ~100% | 39% |
Interestingly, a rate acceleration was observed when switching from the achiral (PtSn-OM) to the chiral (PtSn-OM*) catalyst for the hydrogenation of this compound. core.ac.uk This suggests that the chiral groups on the catalyst may play a role in accelerating the key enantiodifferentiating step. core.ac.uk
The mechanism of catalytic hydrogenation of acetophenones is complex and depends on the catalyst system employed. mdpi.com For ruthenium-catalyzed asymmetric hydrogenation of acetophenone, a widely accepted mechanism involves a metal-ligand bifunctional catalysis, where the transfer of hydrogen atoms occurs via a six-membered pericyclic transition state. sci-hub.seacs.org However, more recent computational studies suggest an outer-sphere mechanism where a hydride is transferred to the ketone, and this step is both rate- and enantio-determining. sci-hub.seacs.orgnih.gov
In the context of the platinum-based organotin catalysts used for this compound hydrogenation, the selectivity for the reduction of the carbonyl group over the aromatic ring is a key aspect. core.ac.uk The presence of tin on the platinum surface is thought to dilute the platinum active sites and introduce electronic modifications. core.ac.uk This modification inhibits the adsorption and subsequent hydrogenation of the aromatic ring, thus leading to the high selectivity for the formation of 1-(3,4-dimethoxyphenyl)ethanol. core.ac.uk The competitive adsorption between the carbonyl group and the aromatic ring on the catalyst surface is a critical factor in determining the product distribution. core.ac.uk
Substitution Reactions
This compound, also known as acetoveratrone, is a versatile organic compound that participates in a variety of chemical reactions. nih.gov Its structure, featuring an acetophenone core with two methoxy groups on the phenyl ring, allows for reactivity at the aromatic ring, the acetyl group, and the methoxy groups themselves. vulcanchem.com
Regioselective Halogenation Reactions
The halogenation of this compound demonstrates notable regioselectivity, influenced by the reaction conditions and the halogenating agent employed. The electron-donating nature of the two methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution.
Alpha-Bromination in Ionic Liquid Media
In the presence of a Brønsted-acidic ionic liquid, 1-methyl-3-(4-sulfobutyl)imidazolium triflate ([BMIM(SO₃H)][OTf]), this compound undergoes α-bromination. nih.gov The use of N-bromosuccinimide (NBS) as the bromine source in this medium facilitates the substitution at the carbon adjacent to the carbonyl group. nih.govscirp.org
Research has shown that the reaction of this compound with 1.1 equivalents of NBS in this ionic liquid leads to a mixture of the α-bromo ketone and the α,α-dibromo derivative. nih.gov The ionic liquid acts as both a solvent and a catalyst, promoting the reaction under mild conditions. nih.gov The general procedure involves stirring the aromatic compound with NBS in the ionic liquid at temperatures ranging from 55 to 85 °C. nih.gov
| Reactant | Reagent | Product(s) |
| This compound | 1.1 equiv. NBS in [BMIM(SO₃H)][OTf] | α-bromoketone and α,α-dibromoketone |
Iodination Methodologies
The iodination of this compound can be achieved through various methods, with the regioselectivity being a key point of investigation.
One method involves the use of iodine and Selectfluor™ (F-TEDA-BF4) in ionic liquids such as [bmim][PF6] and [bpyr][BF4]. arkat-usa.org This system leads to the exclusive formation of the α-iodocarbonyl derivative. arkat-usa.org The reaction is typically carried out by dissolving iodine and F-TEDA-BF4 in the ionic liquid, adding the substrate, and heating the mixture to 70-80°C. arkat-usa.org The ionic liquid can often be recovered and reused. arkat-usa.org
Another approach to iodination is through the use of N-iodosuccinimide (NIS). nih.gov In a Brønsted-acidic ionic liquid, reaction with 1.1 equivalents of NIS yields the corresponding α-iodoketone in high yield. nih.gov This method highlights the influence of the reagent on the site of halogenation.
Kinetic studies on the iodination of substituted acetophenones in an acetic acid-acetate buffer medium have also been conducted. niscpr.res.in These studies reveal that the reaction rate is influenced by the nature and position of the substituents on the aromatic ring. niscpr.res.in
| Reagent System | Product |
| I₂ / F-TEDA-BF₄ in ionic liquid | α-iodocarbonyl derivative |
| 1.1 equiv. NIS in ionic liquid | α-iodoketone |
Nucleophilic Substitution at Methoxy Groups
The methoxy groups of this compound can undergo nucleophilic substitution, although this is less common than reactions at the aromatic ring or the acetyl group. Demethylation can be achieved using reagents like boron tribromide (BBr₃) in dichloromethane (B109758) to yield 3',4'-dihydroxyacetophenone (B73281). This transformation is significant for creating catechol-like structures which are valuable in various research areas.
Heterocyclic Synthesis via Nucleophilic Reaction with Hydrazines
This compound serves as a precursor in the synthesis of various heterocyclic compounds through its reaction with hydrazines. The carbonyl group of the acetophenone readily reacts with the nucleophilic hydrazine (B178648) to form a hydrazone intermediate. gavinpublishers.comnih.gov This intermediate can then undergo further cyclization reactions to generate a diverse range of heterocyclic structures. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives, while substituted hydrazines can be used to introduce further complexity into the final heterocyclic product. gavinpublishers.comnih.gov These reactions are often carried out in solvents like ethanol (B145695), sometimes with the addition of a catalytic amount of acid. gavinpublishers.comnih.gov
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound can be utilized in these transformations. chemie-brunschwig.chwikipedia.orgsigmaaldrich.com While the parent molecule itself is not typically a direct partner in cross-coupling, its halogenated derivatives are excellent substrates. nih.gov For example, an α-bromo or α-iodo derivative of this compound can participate in palladium-catalyzed reactions like the Suzuki, Heck, or Negishi couplings. chemie-brunschwig.chsigmaaldrich.com In these reactions, the halogenated position acts as an electrophilic site for coupling with an organometallic nucleophile, enabling the formation of more complex molecular architectures. wikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. sigmaaldrich.com
Palladium-Catalyzed Introduction of Aryl and Alkyl Moieties
While direct C-H arylation or alkylation of the aromatic ring of this compound is a subject of ongoing research, more established methods involve the use of functionalized derivatives. For instance, a halogenated version of this compound can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, to introduce aryl and alkyl groups. mdpi.comthermofisher.com These reactions are fundamental in building more complex molecular architectures. mdpi.com
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. nih.govnih.gov The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of the reaction. For example, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. amazonaws.com
Recent advancements have also focused on the direct C-H activation of aromatic compounds, which would allow for the introduction of aryl and alkyl moieties without the need for pre-functionalization (e.g., halogenation). nih.govnih.gov While specific examples for this compound are not extensively detailed in the provided results, the general principles of palladium-catalyzed C-H activation suggest its potential as a substrate for such transformations. rsc.orgrsc.org
Condensation Reactions
Condensation reactions are a class of organic reactions in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water or methanol (B129727). This compound, with its reactive acetyl group, readily participates in several important condensation reactions.
Enaminone Synthesis through Condensation with Dimethylformamide-Dimethylacetal
This compound reacts with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone. researchgate.netresearchgate.net Enaminones are versatile synthetic intermediates, characterized by a conjugated system of an amine, a double bond, and a ketone. organic-chemistry.orgrsc.org This reaction typically proceeds by heating the reactants, sometimes under microwave irradiation to accelerate the process. researchgate.netnih.gov
The mechanism involves the initial attack of the enol or enolate of this compound on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol to yield the stable enaminone product. researchgate.net These resulting enaminones are valuable precursors for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. researchgate.netnih.govscirp.org
Table 1: Synthesis of Enaminone from this compound
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | N,N-Dimethylformamide-dimethylacetal | (E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Reflux | researchgate.net |
Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound can react with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form chalcones. nijophasr.netresearchgate.net Chalcones are α,β-unsaturated ketones that serve as important precursors for the synthesis of flavonoids and other biologically active molecules. researchgate.netpublish.csiro.au
The reaction mechanism involves the formation of an enolate from this compound, which then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone. nih.gov The reaction conditions, such as temperature and catalyst, can be varied to optimize the yield of the desired chalcone derivative. nijophasr.netresearchgate.net
For instance, the condensation of this compound with 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of 50% potassium hydroxide yields 3,4,5-trimethoxy-3',4'-dimethoxychalcone. nijophasr.net Similarly, reaction with 2,4,6-trimethoxybenzaldehyde (B41885) produces 2,4,6-trimethoxy-3',4'-dimethoxychalcone. nijophasr.net
Table 2: Examples of Claisen-Schmidt Condensation with this compound
| Aromatic Aldehyde | Base | Product | Yield | Reference |
| 3,4,5-Trimethoxybenzaldehyde | 50% Potassium Hydroxide | 3,4,5-Trimethoxy-3',4'-dimethoxychalcone | 46% | nijophasr.net |
| 2,4,6-Trimethoxybenzaldehyde | 50% Potassium Hydroxide | 2,4,6-Trimethoxy-3',4'-dimethoxychalcone | 41% | nijophasr.net |
| 4-Methoxybenzaldehyde (B44291) | Sodium Hydroxide | (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Not specified | sciforum.net |
Demethylation Chemistry
The methoxy groups of this compound can be cleaved to yield hydroxyl groups through demethylation reactions. This transformation is significant for the synthesis of polyphenolic compounds, which are of great interest in medicinal chemistry and materials science.
Selective Demethylation to 3',4'-Dihydroxyacetophenone for Polyphenol Analogs
The selective demethylation of this compound to produce 3',4'-dihydroxyacetophenone (protocatechuic acid methyl ketone) is a key step in the synthesis of various polyphenol analogs. This reaction can be achieved using various reagents, with boron tribromide (BBr3) in dichloromethane being a common and effective method. tu-darmstadt.de Other reagents like hydrobromic acid have also been employed for demethylation. ias.ac.inias.ac.in
The mechanism of demethylation with BBr3 involves the formation of a Lewis acid-base adduct between the boron and the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. tu-darmstadt.de The choice of reaction conditions, such as temperature and reaction time, is crucial to achieve selective demethylation without affecting other functional groups in the molecule. ias.ac.inoup.com The resulting 3',4'-dihydroxyacetophenone is a valuable precursor for the synthesis of naturally occurring compounds and their analogs. unit.no
Photochemical Reactivity and Energy Transfer Processes
The presence of the acetophenone chromophore in this compound makes it photochemically active. Upon absorption of UV light, it can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. oup.comgrafiati.com This triplet state is a key intermediate in many photochemical reactions.
The photochemical behavior of this compound has been studied in the context of its role as a photosensitizer. rsc.org A photosensitizer is a molecule that can absorb light and then transfer the energy to another molecule, thereby initiating a photochemical reaction in the second molecule. This process is known as energy transfer. umass.eduprinceton.edu The efficiency of energy transfer depends on several factors, including the distance between the donor (photosensitizer) and acceptor molecules and the overlap of the emission spectrum of the donor with the absorption spectrum of the acceptor. umass.edumdu.ac.in
Studies have shown that this compound can act as a photosensitizer in various reactions, including the isomerization of certain compounds. rsc.org The quenching of its excited state by other molecules has been investigated using techniques such as Stern-Volmer plots to understand the mechanism of energy transfer. grafiati.com The photochemical properties of this compound and related compounds are relevant to fields such as polymer chemistry and the study of lignin (B12514952) photodegradation.
UV Irradiation Studies and Substituent Effects
The photochemical behavior of this compound is significantly influenced by its substituent pattern and the reaction environment. Studies involving ultraviolet (UV) irradiation reveal that the compound undergoes nucleophilic substitution, with the regioselectivity of the reaction being dependent on the specific nucleophile present.
In research investigating the UV photolysis of this compound (IIa) at 254 nm, the presence of inorganic anions such as hydroxide (OH⁻) or cyanide (CN⁻) leads to the nucleophilic displacement of one of the two methoxy groups. The electronic properties of the nucleophile dictate the position of substitution on the aromatic ring.
When irradiated in the presence of the hydroxide anion, substitution occurs exclusively at the C-3 position (the meta position relative to the acetyl group), displacing the methoxy group to form 3-hydroxy-4-methoxyacetophenone. Conversely, when the reaction is carried out in the presence of the cyanide anion, a mixture of products is formed. The major product results from substitution at the C-3 position, and a minor product from substitution at the C-4 position, in a ratio of 3:2. This difference in regioselectivity is attributed to the interaction of the nucleophile with the excited state of the substrate. Fluorescence quenching studies have indicated that only the cyanide anion interacts with the singlet-excited state of the acetophenone derivative, which accounts for the different product distribution compared to the reaction with the hydroxide anion.
The activating power of the acetyl substituent (-COCH₃) in these photosubstitution reactions is also noteworthy. In a comparative study, the acetyl group showed a significantly greater activating effect than a hydrogen or cyano substituent, demonstrating the profound influence of substituents on the photochemical reactivity of the dimethoxybenzene system.
| Nucleophile | Irradiation Wavelength | Products Formed | Substitution Position (Product Ratio) |
|---|---|---|---|
| Hydroxide (OH⁻) | 254 nm | 3-Hydroxy-4-methoxyacetophenone | C-3 (Exclusive) |
| Cvanide (CN⁻) | 254 nm | 3-Cyano-4-methoxyacetophenone & 4-Cyano-3-methoxyacetophenone | C-3 / C-4 (3:2) |
Aromatic Ketone-Catalyzed Photochemical Reactions
Aromatic ketones are well-studied photoactive compounds that can act as efficient energy transfer sensitizers, owing to their relatively high triplet energy and long triplet lifetime. nih.gov In this context, this compound has been identified as an effective photosensitizer for various photochemical reactions. acs.orgresearchgate.net Its role is to absorb light energy and transfer it to a substrate molecule, thereby initiating a chemical reaction without being consumed itself.
Research has shown that among several aromatic ketones tested, this compound is a particularly effective sensitizer (B1316253) for certain transformations. acs.orgresearchgate.net For instance, it has been successfully employed in the photocatalytic decarboxylative radical addition/cyclization strategy to synthesize imidazo-isoquinolinone derivatives. acs.org Similarly, it has been used to sensitize the substrate in the stereoselective construction of methylenecyclobutane-fused piperidines. researchgate.net The effectiveness of this compound as a sensitizer is linked to its ability to efficiently populate its triplet excited state upon irradiation, which can then transfer its energy to the reacting substrate.
| Reaction Type | Substrate(s) | Product Class | Reference |
|---|---|---|---|
| Decarboxylative Radical Addition/Cyclization | N-hydroxyphthalimide esters and phenyl diazonium salts | Imidazo-isoquinolinone derivatives | acs.org |
| [2+2] Photocycloaddition | Not specified in detail | Methylenecyclobutane-fused piperidines | researchgate.net |
Design and Synthesis of 3 ,4 Dimethoxyacetophenone Derivatives
Strategies for Structural Modification
The structural framework of 3',4'-Dimethoxyacetophenone, characterized by an acetophenone (B1666503) core with two methoxy (B1213986) groups on the aromatic ring, allows for a variety of chemical transformations. These modifications are crucial for creating a library of derivatives with diverse properties.
Introduction of Nitro Groups (e.g., 3',4'-Dimethoxy-6'-nitroacetophenone)
A key structural modification of this compound is the introduction of a nitro group onto the aromatic ring through nitration. This reaction typically yields 3',4'-Dimethoxy-6'-nitroacetophenone. The presence of the electron-donating methoxy groups at the 3' and 4' positions directs the electrophilic nitration primarily to the 6' position.
The synthesis process involves treating this compound with a nitrating agent. google.com A common method is the use of a mixture of nitric acid and sulfuric acid at controlled temperatures. For instance, one procedure describes pouring the reaction solution into an ice-water bath after the reaction is complete, causing the product to precipitate. google.com The resulting buff-colored powder can be isolated through filtration. google.com This nitrated derivative serves as a valuable intermediate for further synthesis, such as the preparation of amino compounds through the reduction of the nitro group. google.com
Table 1: Synthesis of 3',4'-Dimethoxy-6'-nitroacetophenone
| Reactant | Reagents | Product | Yield | Melting Point | Reference |
|---|
Synthesis of Halogenated Acetophenone Analogs
Halogenation represents another important strategy for modifying acetophenone derivatives. In the case of dimethoxyacetophenone isomers, the position of the methoxy groups significantly influences the regioselectivity of the reaction. While direct halogenation of this compound can be complex, studies on its isomers and related dihydroxy analogs provide insight into these reactions. For example, the 3',4'-isomer of dihydroxyacetophenone reacts with N-halosuccinimides to yield α-haloketones in high yields, whereas the 2',4'-isomer produces a mixture of products.
A related synthesis involves the chlorination of 3',4'-diacetoxyacetophenone (a protected form of 3',4'-dihydroxyacetophenone) using reagents like thionyl chloride and aluminum chloride (SOCl₂/AlCl₃) to produce 2-chloro-3,4-diacetoxyacetophenone. This intermediate can then be used in subsequent reactions, such as amination. Microwave-assisted methods have also been developed to accelerate these transformations.
Diversity-Oriented Synthesis (DOS) Applications
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules from a common starting material. nih.govresearchgate.netnih.gov This approach is instrumental in drug discovery and chemical biology for exploring new chemical spaces. nih.govscispace.comfrontiersin.org
Utilization of Amino Dimethoxyacetophenones as Scaffold Building Blocks
Amino dimethoxyacetophenones are valuable building blocks in DOS for generating analogs of natural products. nih.govresearchgate.net These scaffolds, such as 2-amino-4,6-dimethoxyacetophenone, can be readily prepared on a large scale. nih.govmdpi.com The strategic placement of amino and methoxy groups on the acetophenone framework is chosen to mimic the substitution patterns commonly found in naturally occurring compounds like flavonoids and coumarins. nih.govmdpi.com The amino group, in particular, serves as a versatile handle for a wide range of chemical reactions, allowing for the construction of various heterocyclic systems. nih.gov These starting blocks enable the rapid generation of diverse molecular architectures in a few synthetic steps. researchgate.netmdpi.com
Preparation of Natural Product Analogs (e.g., Flavones, Coumarins, Chalcones, Aurones)
Amino dimethoxyacetophenones are effectively used to synthesize a variety of natural product analogs that are important in drug discovery. nih.govresearchgate.net
Chalcones: Halogenated versions of amino dimethoxyacetophenones can be used to synthesize epoxychalcones, which are analogs of naturally occurring chalcones. mdpi.com The classical method for preparing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a catalyst. researchgate.net
Flavones: The synthesis of aminoflavones can be achieved by starting with reagents that already contain amino or nitro groups. nih.gov The substitution pattern of many natural flavones includes methoxy groups at the 5 and 7 positions, making amino dimethoxyacetophenones ideal precursors. mdpi.com Oxidative cyclization of chalcones derived from 2-hydroxyacetophenones is a common route to flavones. innovareacademics.in
Coumarins: 3-Aryl-2-quinolones, which are analogs of naturally occurring 3-phenylcoumarins, can be synthesized from amino dimethoxyacetophenones. mdpi.com Coumarins themselves exhibit a wide range of biological activities. mdpi.com The structural modification involves replacing the oxygen atom in the pyran ring of a coumarin (B35378) with a nitrogen atom to yield a quinolone. mdpi.com
Aurones: The substitution patterns of the amino dimethoxyacetophenone starting blocks are also aligned with those found in naturally occurring aurones. nih.gov
The use of these scaffolds in DOS facilitates the efficient production of libraries of these important heterocyclic compounds. nih.govresearchgate.net
Comparative Studies with Structural Isomers and Analogs
The chemical behavior and biological activity of acetophenone derivatives are highly dependent on the substitution pattern on the aromatic ring. Comparative studies of this compound with its structural isomers and analogs highlight the importance of the specific placement of functional groups.
The 3',4'-dimethoxy substitution pattern creates a distinct electronic environment compared to its isomers, such as the 2',4'- or 2',6'-isomers. This difference is particularly evident in regioselectivity during halogenation reactions. For instance, the reaction of 3',4'-dihydroxyacetophenone (B73281) (an analog) with N-iodosuccinimide (NIS) cleanly produces the α-iodoketone in high yield (84%), whereas the 2',4'-isomer yields a mixture of the α-iodoketone and ring-iodinated byproducts under similar conditions.
Similarly, studies on dihydroxyacetophenone isomers have shown that the position of the hydroxyl groups affects their antimicrobial properties. tandfonline.com This suggests that the arrangement of substituents on the phenyl ring is a critical determinant of the molecule's interactions with biological targets. tandfonline.com The asymmetric distribution of electron-donating methoxy groups in this compound compared to other isomers also influences its molecular conformation and packing in the solid state, which can affect physical properties like melting point and solubility.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₂O₃ |
| 3',4'-Dimethoxy-6'-nitroacetophenone | C₁₀H₁₁NO₅ |
| 2-amino-4,6-dimethoxyacetophenone | C₁₀H₁₃NO₃ |
| 4-amino-2,6-dimethoxyacetophenone | C₁₀H₁₃NO₃ |
| 3,5-dimethoxyaniline | C₈H₁₁NO₂ |
| Flavones | Varies |
| Coumarins | Varies |
| Chalcones | Varies |
| Aurones | Varies |
| 2-Aryl-4-quinolones | Varies |
| 3-Aryl-2-quinolones | Varies |
| Epoxychalcones | Varies |
| 2-chloro-3,4-diacetoxyacetophenone | C₁₂H₁₁ClO₄ |
| 3',4'-dihydroxyacetophenone | C₈H₈O₃ |
| α-iodoketone | Varies |
| N-iodosuccinimide (NIS) | C₄H₄INO₂ |
| Nitric Acid | HNO₃ |
| Sulfuric Acid | H₂SO₄ |
| Thionyl chloride | SOCl₂ |
Positional Isomers: 2',4'-Dimethoxyacetophenone (B1329363) and 3',5'-Dimethoxyacetophenone (B1266429)
The positioning of functional groups on the aromatic ring of acetophenone derivatives significantly influences their physical and chemical properties. In the case of dimethoxyacetophenones, the location of the two methoxy groups leads to distinct isomers, each with unique characteristics and synthetic pathways. This section explores two such positional isomers: 2',4'-Dimethoxyacetophenone and 3',5'-Dimethoxyacetophenone.
2',4'-Dimethoxyacetophenone is an aromatic ketone featuring methoxy groups at the 2 and 4 positions of the phenyl ring. vulcanchem.com This substitution pattern, with one methoxy group ortho and the other para to the acetyl group, affects the molecule's electronic distribution and reactivity. vulcanchem.com The methoxy groups are electron-donating, which increases the electron density of the aromatic ring and influences the reactivity of the carbonyl group. vulcanchem.com This compound exists as a white to off-white crystalline powder at room temperature. chemicalbook.comchemicalbook.in
Several synthetic routes for 2',4'-Dimethoxyacetophenone have been developed. A common method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). vulcanchem.com An improved, safer, and more cost-effective version of this method utilizes 1,3-dimethoxybenzene as the raw material, aluminum chloride as a catalyst, and toluene (B28343) as a solvent, achieving yields greater than 90%. vulcanchem.comgoogle.com This process avoids hazardous solvents like ether. vulcanchem.com Another preparative method involves the methylation of resacetophenone (2,4-dihydroxyacetophenone) with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. chemicalbook.comias.ac.in It can also be synthesized from acetovanillone (B370764) through methylation. prepchem.com 2',4'-Dimethoxyacetophenone serves as a crucial intermediate in the synthesis of various bioactive molecules, including chalcones with potential as androgen receptor inhibitors and other pharmaceutical compounds. vulcanchem.comchemimpex.com
3',5'-Dimethoxyacetophenone , in contrast, has both methoxy groups in the meta position relative to the acetyl group. guidechem.com This substitution pattern gives it different properties compared to its 2',4'-isomer. It is typically a white to pale yellow crystalline solid. thermofisher.comchemicalbook.com This compound is recognized as a natural product with antioxidant properties and is a valuable building block in organic synthesis. medchemexpress.com
The synthesis of 3',5'-Dimethoxyacetophenone can be achieved through the reaction of 3,5-dimethoxybenzene with acetyl chloride. chemicalbook.com It is frequently used as a starting material for the synthesis of other complex molecules. For instance, it is a key reagent in the preparation of 5,7-dimethoxy-3-methylindazole (B134475) and (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate. thermofisher.comchemicalbook.com It can also be demethylated to produce 3,5-dihydroxyacetophenone. chemicalbook.com
The table below provides a comparative overview of the key properties of these two positional isomers.
Table 1: Comparison of 2',4'- and 3',5'-Dimethoxyacetophenone
| Property | 2',4'-Dimethoxyacetophenone | 3',5'-Dimethoxyacetophenone |
|---|---|---|
| CAS Number | 829-20-9 sigmaaldrich.com | 39151-19-4 |
| Molecular Formula | C₁₀H₁₂O₃ vulcanchem.com | C₁₀H₁₂O₃ guidechem.com |
| Molecular Weight | 180.20 g/mol vulcanchem.com | 180.20 g/mol |
| Appearance | White to off-white crystalline powder chemicalbook.comchemicalbook.in | White to pale yellow crystals or powder thermofisher.comchemicalbook.com |
| Melting Point | 37-40 °C chemicalbook.comsigmaaldrich.com | 33-34 °C chemicalbook.com |
| Boiling Point | 288 °C chemicalbook.comsigmaaldrich.com | 290-291 °C chemicalbook.com |
| Solubility | Soluble in dichloromethane (B109758), ethyl acetate, methanol (B129727) chemicalbook.com | Soluble in organic solvents like ethanol (B145695) and ether; sparingly soluble in water guidechem.com |
| Common Synthesis | Friedel-Crafts acylation of 1,3-dimethoxybenzene vulcanchem.com | Reaction of 3,5-dimethoxybenzene with acetyl chloride chemicalbook.com |
Hydroxy-Methoxyacetophenone Derivatives and Their Chemical Behavior
Hydroxy-methoxyacetophenone derivatives are a class of aromatic ketones that feature both hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring. The interplay between these two functional groups, particularly their positions relative to the acetyl group and to each other, governs the chemical behavior and reactivity of these molecules. These compounds are of significant interest as they often serve as intermediates in the synthesis of natural products and pharmacologically active compounds. sciforum.netcymitquimica.com
The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group is a key feature influencing the conformation and reactivity of these molecules. rsc.orgresearchgate.net This interaction can affect the orientation of the acetyl and methoxy groups. rsc.org
2'-Hydroxy-4'-methoxyacetophenone (Paeonol) is a prominent example, found in various plants. biosynth.com Its structure features a hydroxyl group ortho to the acetyl group and a methoxy group in the para position. cymitquimica.com This arrangement allows for a strong intramolecular hydrogen bond. Paeonol is used in the synthesis of chalcones, which have shown potential as anticancer agents. sciforum.net The synthesis of such chalcones often involves the Claisen-Schmidt condensation of 2'-hydroxy-4'-methoxyacetophenone with various substituted benzaldehydes. sciforum.net Furthermore, selective demethylation of 2',4'-dimethoxyacetophenone using reagents like anhydrous aluminum chloride in acetonitrile (B52724) can yield 2-hydroxy-4-methoxyacetophenone. ias.ac.in
Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone) is a structural isomer of paeonol. In acetovanillone, the hydroxyl and methoxy groups are para and meta to the acetyl group, respectively. researchgate.net The conformational behavior of acetovanillone is stabilized by an O-H···O intramolecular hydrogen bond involving the hydroxyl group and the oxygen of the adjacent methoxy group. rsc.orgresearchgate.net
Other derivatives , such as 2'-Hydroxy-5'-methoxyacetophenone and 2'-Hydroxy-6'-methoxyacetophenone , also exhibit distinct chemical behaviors. 2'-Hydroxy-5'-methoxyacetophenone is used to prepare substituted chromanone and chromone (B188151) derivatives. chemicalbook.com The synthesis of 2'-hydroxy-6'-methoxyacetophenone can be achieved by the selective methylation of 2,6-dihydroxyacetophenone. chemicalbook.com The Elbs persulfate oxidation of certain methoxycoumarins can unexpectedly lead to the formation of dihydroxy-methoxyacetophenones, such as 2,5-dihydroxy-4-methoxyacetophenone. acs.org
The chemical behavior of these derivatives is largely dictated by the electronic effects of the substituents and the potential for intramolecular hydrogen bonding. These factors influence their use as precursors in various synthetic transformations.
Table 2: Research Findings on Hydroxy-Methoxyacetophenone Derivatives
| Derivative | Key Research Finding | Chemical Behavior/Application | Source(s) |
|---|---|---|---|
| 2'-Hydroxy-4'-methoxyacetophenone (Paeonol) | Serves as a precursor for chalcone (B49325) synthesis via Claisen-Schmidt condensation. | The resulting chalcones exhibit potential anticancer activity. The compound itself has antioxidant and anti-inflammatory properties. | sciforum.netbiosynth.com |
| Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone) | Conformational landscape is stabilized by an intramolecular hydrogen bond between the hydroxyl and methoxy groups. | All carbon and oxygen atoms are nearly coplanar, and molecules pack in parallel planes due to intermolecular hydrogen bonds. | rsc.orgresearchgate.net |
| 2'-Hydroxy-5'-methoxyacetophenone | Used to prepare substituted chromanone and chromone derivatives. | Observed as a side product in the Elbs persulfate oxidation of phenols. | chemicalbook.com |
| 2'-Hydroxy-6'-methoxyacetophenone | Can be synthesized by selective methylation of 2,6-dihydroxyacetophenone. | Used in the synthesis of 4-hydroxy-5-methoxycoumarin. | chemicalbook.comacs.org |
| 2,5-Dihydroxy-4-methoxyacetophenone | Formed via Elbs persulfate oxidation of 4,7-dimethoxycoumarin. | An unexpected product of the oxidation reaction, demonstrating a specific rearrangement and hydroxylation pattern. | acs.org |
Table of Compound Names
| Compound Name |
|---|
| 1,3-dimethoxybenzene |
| 2',4'-Dimethoxyacetophenone |
| 2,4-dihydroxyacetophenone |
| 2,5-dihydroxy-4-methoxyacetophenone |
| 2,6-dihydroxyacetophenone |
| 2'-Hydroxy-4'-methoxyacetophenone |
| 2'-Hydroxy-5'-methoxyacetophenone |
| 2'-Hydroxy-6'-methoxyacetophenone |
| 3,5-dihydroxyacetophenone |
| 3,5-dimethoxybenzene |
| 3',5'-Dimethoxyacetophenone |
| 4,7-dimethoxycoumarin |
| 4-hydroxy-5-methoxycoumarin |
| 5,7-dimethoxy-3-methylindazole |
| (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate |
| Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone) |
| Paeonol |
Biological Activity and Mechanistic Pharmacology of 3 ,4 Dimethoxyacetophenone and Its Derivatives
Antioxidant Activity Investigations.benchchem.com
3',4'-Dimethoxyacetophenone, a naturally occurring ketone compound, has been the subject of research for its antioxidant properties. medchemexpress.com Antioxidants are crucial for their ability to inhibit oxidation, a chemical process that can generate free radicals leading to cellular damage. The antioxidant potential of this compound and its derivatives is often attributed to the methoxy (B1213986) groups on the phenyl ring, which influence their ability to scavenge radicals.
In studies investigating the antioxidative mechanisms of related compounds, this compound has been identified as an oxidation product. For instance, when dimethylated tetrahydrocurcumin (B193312) (THC), a metabolite of curcumin, was exposed to peroxyl radicals, this compound was one of the identified oxidation products. nih.gov This suggests that the broader structure containing the 3,4-dimethoxyphenyl moiety contributes to antioxidant activity. nih.gov
Anticancer Research.jst.go.jpmdpi.comacademicjournals.org
The compound this compound and its derivatives have emerged as molecules of interest in anticancer research. jst.go.jp Studies have demonstrated that these compounds can exhibit cytotoxic effects against various cancer cell lines and can modulate key cellular pathways involved in cancer progression. jst.go.jp
Exploration of Molecular Targets and Pathways (e.g., Survivin, P2Y12 Inhibition).jst.go.jp
Research into the molecular mechanisms of action has identified several potential targets for this compound derivatives. One such derivative, 3',4'-Dimethoxy-6'-nitroacetophenone, has been shown to be an inhibitor of survivin. biosynth.com Survivin is a protein that is overexpressed in many cancers and is involved in inhibiting apoptosis (programmed cell death) and regulating cell division. nih.gov By inhibiting survivin, these compounds can potentially promote cancer cell death. biosynth.comnih.gov
Furthermore, 3',4'-Dimethoxy-6'-nitroacetophenone has been utilized in the detection of P2Y12. biosynth.com The P2Y12 receptor is a key player in platelet aggregation, and its inhibition is a therapeutic strategy in cardiovascular diseases. nih.gov While its direct role in cancer therapy is less defined, the interaction with such a target highlights the diverse pharmacological profile of these compounds.
Derivatives of this compound have also been investigated as inhibitors of other critical pathways in cancer. For example, a series of benzenesulfonamides incorporating the 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity, with some showing potent inhibition of cancer cell lines like HeLa, HepG2, and Daoy. jst.go.jp One compound from this series demonstrated an IC₅₀ of 1.6 µg/mL against HepG2 cells. jst.go.jp
Studies on Non-Cytotoxic Anticancer Mechanisms.jst.go.jp
Beyond direct cytotoxicity, research has explored non-cytotoxic anticancer mechanisms of this compound derivatives. Some natural compounds are known to selectively target cancer cells while exhibiting low toxicity to normal cells. nih.gov One derivative, 3',4'-Dimethoxy-6'-nitroacetophenone, is noted for not being cytotoxic, meaning it does not kill cells directly but likely exerts its anticancer effects through other mechanisms. biosynth.com Non-cytotoxic mechanisms can include the modulation of signaling pathways that control cell growth, proliferation, and metastasis. scielo.org.mx
For instance, some anticancer compounds work by inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow), modulating the immune response, or inducing changes in the tumor microenvironment. mdpi.com While specific non-cytotoxic mechanisms for this compound itself are still under investigation, the principle of targeting cancer cells without widespread toxicity is a significant area of cancer drug discovery. nih.govfrontiersin.org
Antimicrobial Activity Assessments.nih.govugd.edu.mkmdpi.comguidechem.com
This compound and its derivatives have been evaluated for their potential antimicrobial properties, with studies exploring their effectiveness against a range of bacteria and fungi. guidechem.com
Evaluation of Antibacterial Effects and Underlying Mechanisms.nih.govugd.edu.mkguidechem.com
This compound has been reported to possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. guidechem.com However, the effectiveness can be highly dependent on the specific derivative. For example, two chalcones synthesized from 3,4-dimethoxyacetophenone, namely 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone, were found to have no significant antimicrobial activity. nijophasr.netresearchgate.net
In contrast, a study on the antimicrobial substance in coffee residue identified 3',4'-dihydroxyacetophenone (B73281) (a related compound) as having activity against Gram-positive bacteria, with a potency similar to the food preservatives sorbic acid and benzoic acid. tandfonline.com This study also suggested that the antimicrobial activity of catechol analogs like 3',4'-dihydroxyacetophenone is inversely proportional to their polarity. tandfonline.com Another related compound, 2',6'-Dimethoxyacetophenone, has also been identified as a potential antibacterial agent. smolecule.com
The following table summarizes the antibacterial activity of some this compound derivatives:
| Compound | Bacterial Strain(s) | Activity | Reference |
| 3',4'-dihydroxyacetophenone | Gram-positive bacteria | Active | tandfonline.com |
| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | Gram-positive and Gram-negative bacteria | Inactive | nijophasr.netresearchgate.net |
| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | Gram-positive and Gram-negative bacteria | Inactive | nijophasr.netresearchgate.net |
| 2',6'-Dimethoxyacetophenone | Not specified | Potential antibacterial | smolecule.com |
Antifungal Properties and Efficacy.ugd.edu.mk
The antifungal potential of acetophenones has also been a subject of investigation. A study evaluating acetophenones isolated from Croton species for in vitro antifungal activity against Candida albicans, Microsporum canis, and Trichophyton rubrum found that the tested compounds were active against T. rubrum and M. canis. academicjournals.org Specifically, MICs ranged from 1.25 to 2.5 mg/mL for T. rubrum and 5.0 to 10.0 mg/mL for M. canis. academicjournals.org
However, research on the direct antifungal activity of this compound is less conclusive. The study on coffee residue found that 3',4'-dihydroxyacetophenone showed no growth inhibition against fungi. tandfonline.com This suggests that the presence and position of hydroxyl versus methoxy groups on the acetophenone (B1666503) structure are critical determinants of its antifungal efficacy.
The table below outlines the antifungal activity of related acetophenone compounds:
| Compound | Fungal Strain(s) | Activity | Reference |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | Trichophyton rubrum, Microsporum canis | Active | academicjournals.org |
| 2-hydroxy-4,6-dimethoxyacetophenone | Trichophyton rubrum, Microsporum canis | Active | academicjournals.org |
| 3',4'-dihydroxyacetophenone | Fungi | Inactive | tandfonline.com |
Anti-inflammatory Properties
This compound and its derivatives have demonstrated notable anti-inflammatory properties in various studies. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways and mediators.
Derivatives of acetophenones, including those structurally related to this compound, have been shown to possess anti-inflammatory and antinociceptive activities. nih.gov For instance, chalcones, which can be synthesized from this compound, are a subgroup of flavonoids known to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, by down-regulating the expression of inducible nitric oxide synthase (iNOS). pharm.or.jp
Studies on chalcone (B49325) derivatives have shown that they can significantly reduce the expression levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages. mdpi.com For example, 2′,4′-dimethoxychalcone, a derivative, exhibited these anti-inflammatory effects. mdpi.com Similarly, other acetophenone derivatives have been found to decrease the production of pro-inflammatory cytokines while increasing the release of the anti-inflammatory cytokine IL-10. nih.gov
The mechanism behind these anti-inflammatory effects can also involve the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key in the inflammatory cascade. pcbiochemres.com The development of dual inhibitors for these enzymes is a significant therapeutic goal. pcbiochemres.com Furthermore, some acetophenone derivatives have been found to diminish the lysis of erythrocyte membranes induced by hypotonic solutions, suggesting a stabilizing effect on cell membranes that could reduce the production of inflammatory mediators. nih.gov
Neuroprotective Potential and Associated Studies
Preliminary research suggests that this compound and its derivatives may possess neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases. Neuroprotection involves preserving neuronal structure and function in the face of insults like oxidative stress and excitotoxicity.
One area of investigation is the compound's potential to reduce neuronal damage. Studies on related compounds have explored their efficacy in models of neurodegenerative disorders. For example, Dimebon, a compound that has been investigated as a cognitive enhancer, has shown neuroprotective effects against ischemic neuronal damage. nih.gov It was found to reduce mitochondrial membrane depolarization, reactive oxygen species (ROS) production, and nitric oxide synthase induction in hippocampal slices subjected to oxygen and glucose deprivation. nih.gov
Furthermore, derivatives of this compound are being explored for their potential in Alzheimer's disease models. csic.es A fluoro-containing compound derived from a multi-step synthesis, RGM079, has demonstrated neuroprotective effects against toxicity induced by okadaic acid in a human neuroblastoma cell line. csic.es This neuroprotection may be linked to the compound's antioxidant properties and its function as a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors. csic.es
While direct studies on the neuroprotective effects of this compound are limited, the activities of its derivatives and structurally similar compounds provide a basis for further investigation into its potential as a neuroprotective agent.
Investigation of Metabolic Transformations and Active Metabolite Formation
The biological effects of this compound can be influenced by its metabolic transformations within the body, which can lead to the formation of active metabolites. The methoxy groups of this compound can undergo metabolic changes, potentially yielding metabolites that interact with cellular targets.
One common metabolic pathway for compounds containing methoxy groups is demethylation. For instance, the demethylation of this compound can produce 3',4'-dihydroxyacetophenone. This metabolite itself exhibits biological activities, including anti-inflammatory and antioxidant effects. Another potential metabolic reaction is the reduction of the ketone group to form the corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethanol (B1196505). google.com This alcohol is a known starting material for various other syntheses. google.com
Role in Medicinal Chemistry and Drug Discovery Platforms
This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of a wide range of biologically active compounds. guidechem.com Its chemical structure allows for various modifications, making it a versatile starting material for developing new therapeutic agents. lookchem.com
Precursor in Pharmaceutical Synthesis
This compound is widely used as an intermediate in the synthesis of pharmaceuticals. guidechem.com Its utility stems from its ability to undergo various chemical reactions to form important functional groups required for drug synthesis. guidechem.com
One of the key reactions is the synthesis of chalcones through a Claisen-Schmidt condensation with various benzaldehydes. researchgate.net These chalcones, in turn, serve as precursors for heterocyclic compounds with potential antimicrobial and anti-inflammatory activities. nih.govresearchgate.netlp.edu.ua
Furthermore, this compound can be used to synthesize other important intermediates. For example, its reduction leads to the formation of 1-(3,4-dimethoxyphenyl)ethanol, a starting material for insecticides. google.com It is also a precursor for the synthesis of α-(N-ethyl-N-benzylamino)-3,4-dimethoxyacetophenone, which has potential applications in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com The compound is also a starting material for novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, which have shown fungicidal and insecticidal activities. biocrick.com
The versatility of this compound as a synthetic precursor is further highlighted by its use in the preparation of various other compounds, including those with potential applications in the dyestuff and agrochemical industries. chemicalbook.com
Development of Anti-inflammatory and Analgesic Agents
The scaffold of this compound has been utilized in the development of novel anti-inflammatory and analgesic agents. lp.edu.uanih.gov The search for new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles is an ongoing area of research in medicinal chemistry. pcbiochemres.com
Derivatives of this compound, particularly chalcones and other heterocyclic compounds, have shown promising anti-inflammatory and analgesic activities. lp.edu.uarjpbcs.combiomedpharmajournal.org For example, 3-morpholyl-substituted 4-aryl-2-arylimino-2,3-dihydro-1,3-thiazole derivatives synthesized from this compound have been evaluated for their analgesic and anti-inflammatory properties. lp.edu.ua
The anti-inflammatory activity of these derivatives is often linked to their ability to inhibit key inflammatory mediators and enzymes. nih.govpharm.or.jp Research has shown that compounds structurally similar to derivatives of this compound can inhibit the production of pro-inflammatory cytokines and possess analgesic effects in various experimental models. nih.govbiomedpharmajournal.org The development of new chemical entities based on the this compound framework continues to be a promising strategy for discovering new anti-inflammatory and analgesic drugs. nih.gov
Chalcone Derivatives as Bioactive Compounds
Chalcones represent a significant class of flavonoids, characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. nih.gov This core structure serves as a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities. nih.govnih.gov The biological potential of the chalcone scaffold can be modulated by altering the substitution patterns on its aromatic rings, making it a "privileged structure" for drug development. mdpi.com
Derivatives synthesized from this compound are of particular interest, with research exploring their potential as therapeutic agents. The Claisen-Schmidt condensation reaction is a common method for synthesizing these chalcones, typically reacting the acetophenone with a substituted benzaldehyde. nijophasr.netutm.my
A notable area of investigation is the antimicrobial activity of these derivatives. In one study, a series of brominated chalcone derivatives were synthesized using this compound as a building block. mdpi.com These compounds were evaluated for their efficacy against various bacterial and fungal strains. For instance, compound 14 in the study, (E)-1,3-bis(2,3-dimethoxyphenyl)prop-2-en-1-one, showed selective antifungal activity against Trichophyton rubrum FF5 with a Minimum Inhibitory Concentration (MIC) of 16–32 µg/mL. mdpi.com Furthermore, several of the synthesized brominated chalcones demonstrated a significant ability to inhibit biofilm formation in the methicillin-resistant clinical isolate S. aureus 272123. mdpi.com Compound 14 was particularly effective, showing an 87% inhibition of biofilm formation. mdpi.com
However, not all chalcone derivatives originating from this compound exhibit bioactivity. Research on 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone, synthesized via condensation of this compound with the corresponding trimethoxybenzaldehydes, found that these specific compounds did not show any significant antibacterial activity against the tested Gram-positive and Gram-negative bacteria. nijophasr.netresearchgate.net
Beyond antimicrobial applications, poly-methoxy chalcone derivatives have been investigated for their anticancer properties. d-nb.info Some chalcone compounds have been found to induce apoptosis and reduce cell viability in cancer cell lines in a dose-dependent manner. d-nb.info Mechanistic studies have revealed that certain chalcones can act as inhibitors of key proteins involved in cancer progression, such as Glycogen Synthase Kinase 3 beta (GSK3β), highlighting a potential molecular target for these derivatives. d-nb.info
| Compound Derivative | Source Compound | Biological Activity | Key Finding | Citation |
|---|---|---|---|---|
| (E)-1,3-bis(2,3-dimethoxyphenyl)prop-2-en-1-one | This compound | Antifungal | Active against T. rubrum FF5 (MIC: 16–32 µg/mL). | mdpi.com |
| (E)-1,3-bis(2,3-dimethoxyphenyl)prop-2-en-1-one | This compound | Biofilm Inhibition | Showed 87% inhibition of biofilm formation in S. aureus 272123. | mdpi.com |
| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | This compound | Antibacterial | No zone of inhibition observed against tested Gram-positive and Gram-negative bacteria. | nijophasr.netresearchgate.net |
| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | This compound | Antibacterial | No zone of inhibition observed against tested Gram-positive and Gram-negative bacteria. | nijophasr.netresearchgate.net |
| Poly-methoxy chalcones | Acetophenone derivatives | Anticancer | Inhibited Glycogen Synthase Kinase 3 beta (GSK3β). | d-nb.info |
Ligand-Based Drug Design Utilizing Acetophenone Scaffolds
Ligand-based drug design (LBDD) is a crucial strategy in medicinal chemistry employed when the three-dimensional structure of a biological target is not well understood. nih.govmdpi.com This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed to guide the design of new, potentially more potent compounds. mdpi.comresearchgate.net
The acetophenone framework, particularly substituted variants like dimethoxyacetophenones, serves as a valuable starting scaffold in LBDD. mdpi.com Its structural simplicity and synthetic tractability make it an ideal building block for Diversity-Oriented Synthesis (DOS). DOS is a strategy aimed at creating large collections of structurally diverse small molecules, which can then be screened for biological activity. mdpi.com Amino dimethoxyacetophenones, for example, have been described as a "Swiss army knife" for accessing a wide variety of bioactive analogs of natural products, including flavones, aurones, and chalcones. mdpi.com
A key concept in LBDD is "scaffold hopping," where a core molecular structure is replaced with a structurally different motif while aiming to retain or improve biological activity and other properties like patentability or reduced toxicity. biosolveit.de The acetophenone scaffold can be the subject of such a strategy. By modifying or replacing the acetophenone core but keeping the key interacting functional groups in a similar spatial arrangement, novel chemotypes can be discovered. biosolveit.de This allows researchers to explore new chemical space and potentially circumvent issues associated with an existing scaffold. biosolveit.deresearchgate.net
The process often involves generating a pharmacophore hypothesis from a set of active compounds and then using this model for virtual screening of compound libraries to identify new hits. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are also frequently used in LBDD to mathematically describe the correlation between the chemical structures of the acetophenone derivatives and their biological activity. mdpi.com These computational tools, combined with synthetic chemistry, enable the rational design and optimization of lead compounds based on the acetophenone scaffold for a wide range of therapeutic targets. mdpi.com
Advanced Analytical Methodologies in Research on 3 ,4 Dimethoxyacetophenone
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy is a cornerstone in the analysis of 3',4'-dimethoxyacetophenone, providing detailed information about its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR variants)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound.
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound typically shows distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the acetyl protons. For example, in a chloroform-d (B32938) (CDCl₃) solvent, the acetyl group's methyl protons usually appear as a singlet around 2.57 ppm. nih.gov The two methoxy groups give rise to singlets around 3.94 and 3.95 ppm. nih.gov The aromatic protons appear in the range of 6.84 to 7.64 ppm, with their specific shifts and coupling patterns revealing their positions on the benzene (B151609) ring. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound will show distinct peaks for each unique carbon atom. The carbonyl carbon of the acetyl group is typically found at a low field, around 196.61 ppm. nih.gov The carbons of the methoxy groups appear around 55.96 ppm. nih.gov The aromatic carbons have signals in the range of 110.13 to 153.34 ppm. nih.govrsc.org
2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, confirming the placement of the acetyl and methoxy substituents on the aromatic ring. researchgate.net
¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) |
|---|---|
| Acetyl-CH₃ | 2.567 |
| Methoxy-CH₃ | 3.938, 3.949 |
| Aromatic-H | 6.89, 7.53, 7.58 |
Data sourced from ChemicalBook chemicalbook.com
¹³C NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) |
|---|---|
| Acetyl-CH₃ | 26.13 |
| Methoxy-CH₃ | 55.96 |
| Aromatic-C | 110.13, 123.29, 130.52 |
| Aromatic-C-O | 149.04, 153.34 |
| Carbonyl-C=O | 196.61 |
Data sourced from PubChem nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. A strong absorption band is typically observed in the region of 1680-1666 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the ketone. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz The C-O stretching of the methoxy groups gives rise to signals in the fingerprint region, typically around 1250-1000 cm⁻¹. vscht.cz IR spectroscopy is also valuable for monitoring chemical reactions involving this compound, such as its synthesis or derivatization, by observing the appearance or disappearance of key functional group peaks. nih.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1685-1666 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1600-1585 and 1500-1400 |
| C-O (Ether) | Stretch | ~1250-1000 |
Data compiled from general IR spectroscopy principles. libretexts.orgvscht.cz
Mass Spectrometry (MS, GC-MS) for Molecular Confirmation and Mixture Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. spectrabase.com The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (molecular weight 180.20 g/mol ), the molecular ion peak [M]⁺ is observed at m/z 180. nih.gov A prominent fragment peak is often seen at m/z 165, corresponding to the loss of a methyl group ([M-CH₃]⁺). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing mixtures containing this compound. stechnolock.com This technique allows for the separation of the compound from other components in a sample, followed by its identification based on its mass spectrum. stechnolock.com GC-MS is widely used in the analysis of plant extracts and other complex biological or chemical samples to identify and quantify the presence of this compound. stechnolock.comphytojournal.com
Key Mass Spectral Fragments for this compound
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 180 | 49.18 | [M]⁺ (Molecular Ion) |
| 165 | 99.99 | [M-CH₃]⁺ |
| 79 | 16.82 | [C₆H₅O]⁺ |
| 77 | 15.28 | [C₆H₅]⁺ |
| 43 | 24.03 | [CH₃CO]⁺ |
Data sourced from PubChem nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the conjugated system, which includes the benzene ring and the carbonyl group, results in characteristic absorption bands. The electron-donating methoxy groups influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The UV-Vis spectrum of this compound typically shows absorptions arising from π→π* and n→π* transitions. The position and intensity of these bands can be affected by the solvent and the presence of other substituents, providing valuable information about the electronic structure of the molecule. rsc.org
Application of Advanced Spectroscopic Methods in Complex Sample Analysis
Advanced spectroscopic methods are crucial for the analysis of this compound in complex matrices such as pharmaceutical formulations and for the detection of counterfeit products. In a study on the methanol (B129727) root extract of Rhaphiostylis beninensis, GC-MS analysis identified 3',5'-dimethoxyacetophenone (B1266429) as one of the 42 bioactive compounds present. biomedpharmajournal.org This demonstrates the utility of these techniques in identifying specific compounds within intricate natural product mixtures. While this study identified an isomer, the principle applies to the analysis of this compound in similar complex samples.
Chromatographic Techniques for Isolation, Separation, and Quantitative Analysis
Chromatographic techniques are essential for the isolation, separation, and quantitative analysis of this compound from reaction mixtures and natural sources.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for its separation. sielc.com For instance, a method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been developed for its analysis. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com HPLC is suitable for both quantitative analysis and for the preparative isolation of the compound. sielc.comindofinechemical.com
Thin-Layer Chromatography (TLC) is a simple and rapid technique often used for monitoring the progress of reactions involving this compound and for preliminary purity assessments. indofinechemical.com A common mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate. indofinechemical.com
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, offering high resolution and sensitivity for separating, identifying, and quantifying the compound in various mixtures. wikipedia.orgopenaccessjournals.com Its application is critical in assessing the purity of synthesized or extracted this compound and in quantitative studies. Commercial suppliers often specify a purity of greater than 99.0% as determined by HPLC. ruifuchems.com
In research, HPLC is frequently used to monitor the progress of reactions that produce or consume this compound. For instance, in the enzymatic synthesis of acetovanillone (B370764) (a common name for this compound) in tobacco cell cultures, HPLC was used to analyze the reaction medium. lookchem.com By tracking the appearance of the product peak and the disappearance of substrate peaks over time, researchers can optimize reaction conditions and determine yields. lookchem.com
HPLC coupled with mass spectrometry (HPLC-MS) provides an even more powerful tool for analysis. This hyphenated technique was employed to identify metabolites of acetovanillone in bacterial catabolism studies. asm.orgresearchgate.net In one study, Sphingobium sp. strain SYK-6 was incubated with acetovanillone, and the resulting mixture was analyzed by HPLC-MS. The analysis revealed the disappearance of the acetovanillone peak and the emergence of new peaks corresponding to metabolites like vanillic acid. asm.org
Table 1: HPLC Analysis Parameters for Acetovanillone (this compound) Metabolites
| Parameter | Value |
|---|---|
| Compound Analyzed | Acetovanillone (AV) and its metabolites |
| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Incubation Time | 33 hours |
| Initial Compound | Acetovanillone (AV) |
| Identified Metabolite (Compound I) | Vanillic Acid |
| Retention Time of Vanillic Acid | 2.2 min |
| Identified Metabolite (Compound II) | Vanilloyl acetic acid (VAA) |
| Retention Time of VAA | 2.5 min |
Data sourced from studies on the catabolism of acetovanillone in Sphingobium sp. strain SYK-6. asm.org
The choice of stationary and mobile phases in HPLC is crucial and depends on the polarity of the compounds being separated. wikipedia.org For a moderately polar compound like this compound, reversed-phase chromatography with a non-polar stationary phase (like C18) and a polar mobile phase (like a methanol-water or acetonitrile-water mixture) is commonly employed.
Gas Chromatography (GC) for Volatile Product Analysis and Purity Evaluation
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and for the analysis of volatile byproducts in reaction mixtures. phenomenex.com Commercial specifications for this compound often include a purity assay determined by GC, with typical values of 97.5% or higher. avantorsciences.comthermofisher.com
When coupled with a mass spectrometer (GC-MS), this method provides powerful identification capabilities based on both the retention time of the compound and its mass fragmentation pattern. nih.gov Experimental GC-MS data for this compound is available in public databases, showing characteristic peaks that confirm its molecular structure. nih.gov For example, the mass spectrum typically shows a prominent peak for the molecular ion (m/z 180) and a base peak corresponding to the loss of a methyl group (m/z 165). nih.gov
GC is particularly valuable in analyzing complex mixtures, such as plant extracts, where it can separate and identify numerous volatile components. In one study analyzing the methanol root extract of Rhaphiostylis beninensis, GC-MS analysis identified dozens of bioactive compounds, including a related isomer, 3',5'-Dimethoxyacetophenone. biomedpharmajournal.org This highlights the capability of GC to separate closely related isomers, which is essential for ensuring the isomeric purity of this compound. The technique is also central to the analysis of volatile organic compounds (VOCs) in various matrices, with standardized methods (e.g., EPA Method 8260) relying on GC for separation. phenomenex.comepa.gov
Table 2: Experimental GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Instrument | HITACHI M-80B |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Molecular Ion Peak (m/z) | 180 (Relative Intensity: 49.18%) |
| Base Peak (m/z) | 165 (Relative Intensity: 99.99%) |
| Other Major Peaks (m/z) | 43, 77, 79 |
| Kovats Retention Index (Standard non-polar) | 1515, 1520, 1532 |
Data sourced from PubChem public repository. nih.gov
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Separation
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic chemistry research involving this compound. du.ac.inlibretexts.org Its primary applications are to monitor the progress of a chemical reaction, to identify compounds in a mixture by comparing them to standards, and to determine the appropriate solvent system for a larger-scale separation by column chromatography. wisc.edu
In the synthesis of this compound or its derivatives, TLC allows a chemist to quickly observe the consumption of starting materials and the formation of the product. libretexts.org By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent, the different components separate based on their polarity. libretexts.orgyoutube.com The separated, often colorless, spots can be visualized using methods like UV light (for UV-active compounds like aromatics) or iodine vapor, which reacts with many organic compounds to form colored complexes. libretexts.orglibretexts.org
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for preliminary identification. libretexts.org For example, in a reaction where this compound is the product, a new spot corresponding to the product will appear on the TLC plate, and its Rf value will differ from that of the reactants. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. libretexts.org
Table 3: Common TLC Visualization Methods for Aromatic Ketones
| Method | Principle | Appearance of Spot | Notes |
|---|---|---|---|
| UV Light (254 nm) | The compound absorbs UV light, quenching the fluorescence of the indicator on the TLC plate. | Dark spot on a fluorescent green background. | Non-destructive. Most useful for aromatic and conjugated compounds. libretexts.org |
| Iodine (I₂) Vapor | Iodine forms colored complexes with many organic compounds. | Yellow-brown spot. | Semi-destructive. Effective for a wide range of compounds. libretexts.orglibretexts.org |
| p-Anisaldehyde Stain | Chemical reaction with the compound, often requiring heat to develop the color. | Varies (often pink, purple, or blue). | Destructive. Particularly useful for aldehydes, ketones, and alcohols. libretexts.org |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edupdx.edu Since this compound is a crystalline powder at room temperature, single-crystal XRD can be used to elucidate its exact molecular geometry and crystal packing. thermofisher.comnih.gov This technique relies on the principle that X-rays are diffracted by the electron clouds of atoms in a crystal lattice, producing a unique diffraction pattern. pdx.eduiitk.ac.in
Table 4: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimension (a) | 7.9543 Å |
| Unit Cell Dimension (b) | 13.3271 Å |
| Unit Cell Dimension (c) | 8.8107 Å |
| Unit Cell Angle (α) | 90° |
| Unit Cell Angle (β) | 92.761° |
| Unit Cell Angle (γ) | 90° |
Data sourced from the Crystallography Open Database (COD) via PubChem. nih.gov
Computational Chemistry and Theoretical Studies of 3 ,4 Dimethoxyacetophenone
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3',4'-dimethoxyacetophenone. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of the molecule. nih.gov
Key parameters derived from these calculations include:
Optimized Geometry: Theoretical calculations can predict bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov
HOMO and LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. For derivatives of dimethoxyacetophenone, HOMO and LUMO orbitals are considered significant quantum chemical descriptors. nih.gov
Electron Density and Reactivity Indices: The distribution of electron density across the molecule helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov The two methoxy (B1213986) groups at the 3' and 4' positions are electron-donating, activating the aromatic ring towards electrophilic substitution.
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can be correlated with experimental spectra to confirm the molecular structure. nih.gov For instance, calculations using the Gauge-Independent Atomic Orbital (GIAO) formalism have been used to determine the ¹H-NMR and ¹³C-NMR chemical shifts of related chalcones synthesized from this compound. nih.gov
In a study on rape-cake extract as a corrosion inhibitor, this compound was identified as a major component. lp.edu.ua Quantum chemical calculations using the Restricted Hartree-Fock (RHF) method were performed to investigate the electronic and geometric structures of the constituent compounds and their potential to adsorb on a metal surface, acting as a corrosion inhibitor. lp.edu.ua
Table 1: Calculated Quantum Chemical Properties of Related Acetophenone (B1666503) Derivatives
| Property | Description | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. |
| Net Atomic Charges | The distribution of charge on individual atoms. | Predicts sites for electrostatic interactions and reactions. nih.gov |
| Frontier Electron Density | The electron density in the frontier molecular orbitals (HOMO and LUMO). | Identifies the most probable regions for chemical reactions. nih.gov |
This table is illustrative and based on general findings from studies on related acetophenone derivatives. Specific values for this compound would require dedicated calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the potential biological activity of compounds like this compound and its derivatives.
For example, derivatives of this compound have been investigated for their potential as enzyme inhibitors. researchgate.net Molecular docking studies can reveal how these molecules fit into the active site of a target enzyme, such as aldose reductase or collagenase, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.net Similarly, docking studies on chalcones derived from 2,4-dimethoxyacetophenone have been used to investigate their binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). lookchem.comrasayanjournal.co.in
Molecular dynamics (MD) simulations can further refine the results from docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the bioactivity of new, untested compounds.
For a series of 2-(X-benzyloxy)-4,6-dimethoxyacetophenones, QSAR studies have been performed to investigate their antispasmodic activity. nih.gov In these studies, various quantum chemical descriptors, such as net atomic charges, frontier electron densities, and HOMO/LUMO energies, were calculated. nih.gov These descriptors, which quantify aspects of the molecule's electronic structure and reactivity, are then correlated with the observed biological activity to build a predictive QSAR model. nih.gov
The general workflow for a QSAR study involves:
Data Set Selection: A group of structurally related compounds with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or genetic function approximation, are used to build a model that links the descriptors to the activity. psu.edu
Model Validation: The predictive power of the QSAR model is rigorously tested.
QSAR models can guide the design of new derivatives of this compound with potentially enhanced biological activities.
Reaction Pathway and Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the calculation of activation energies.
An example is the computational study of the reaction mechanism for the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) from a related compound, 1-(3′,4′-dimethoxyphenyl) propene, catalyzed by lignin (B12514952) peroxidase. nih.govnih.gov In this study, the M06-2X functional and a 6-31++G(d,p) basis set were used to investigate the non-enzymatic steps of the reaction, which include radical formation, water and oxygen addition, and rearrangement. nih.govnih.gov Such studies provide a step-by-step view of the reaction at the molecular level, which is often difficult to obtain through experimental means alone. nih.govnih.gov
Computational modeling can also be applied to understand synthetic routes, such as the nitration of this compound to form 2-nitro-3,4-dimethoxyacetophenone. These models can help predict regioselectivity and reaction outcomes under different conditions.
Industrial and Environmental Research Applications of 3 ,4 Dimethoxyacetophenone
Role as a Catalytic Agent and Petrochemical Additive Research
Research has identified 3',4'-Dimethoxyacetophenone as a compound of interest in the fields of catalysis and petrochemicals. fishersci.comfishersci.se It is utilized as a catalytic agent in certain chemical reactions. fishersci.comfishersci.se In the petrochemical sector, it is considered for its potential as an additive. fishersci.comfishersci.se Studies have explored its use in processes like the acylation of anisole (B1667542) and veratrole to produce corresponding acylated aromatic ethers, which are important intermediates for pharmaceuticals and fragrances. google.com
Applications in Agrochemical and Dyestuff Fields
The utility of this compound extends to the agrochemical and dyestuff industries. fishersci.comfishersci.se In the agrochemical field, it serves as an intermediate in the synthesis of more complex molecules for crop protection solutions. chemimpex.com Its structural features are leveraged to develop new and effective agrochemical compounds. lookchem.com Similarly, in the dyestuff industry, it is used in the production of various dyes. guidechem.com
Valorization of Lignin (B12514952) and Biomass Conversion Processes
A significant area of environmental and industrial research involving this compound is in the valorization of lignin, a major component of lignocellulosic biomass. acs.org Lignin is the most abundant natural aromatic biopolymer and represents a renewable feedstock for valuable aromatic chemicals. acs.org
This compound can be produced through the depolymerization of lignin. acs.org Lignin's complex structure is primarily composed of phenylpropanoid units, and breaking it down can yield a variety of aromatic compounds. nih.gov Research has demonstrated that specific catalytic processes can cleave the bonds within the lignin polymer to produce monomers, including this compound. acs.org For instance, the hydrogen-neutral C–O bond cleavage of modified lignin motifs has been shown to yield this compound with high efficiency. acs.org This makes it a key platform chemical derivable from a sustainable and abundant resource. acs.orgnih.gov
The table below summarizes the relative molar abundances of compounds released after pyrolysis-TMAH of milled bark lignins (MBLs) from different tree barks.
| Entry | Compound | Origin | PA | EG | AD | AM |
| 18 | 3,4-dimethoxyacetophenone | G | 2.2 | 1.7 | 2.0 | 2.4 |
| 19 | 1-(3,4-dimethoxyphenyl)-2-propanone | G | 0.8 | 0.1 | 1.1 | 0.7 |
| 20 | 1-(3,4,5-trimethoxyphenyl)-1-propene | S | 0.0 | 0.0 | 0.0 | 0.0 |
| Data sourced from a study on the chemical structure and valorization of lignin from tree barks. nih.gov | ||||||
| PA: Picea abies; EG: Eucalyptus globulus; AD: Acacia dealbata; AM: Acacia melanoxylon; G: Guaiacyl unit; S: Syringyl unit. |
The production of this compound from lignin is a key component of integrated biorefinery concepts. acs.org Biorefineries aim to utilize all fractions of biomass to produce a range of products, from biofuels to high-value chemicals, in a sustainable manner. nih.gov The conversion of the lignin fraction, which is often underutilized, into valuable chemicals like this compound is crucial for the economic viability of these processes. acs.org Research focuses on developing efficient and selective catalytic methods for lignin depolymerization that can be integrated into existing biorefinery workflows. mdpi.com This approach contributes to a circular economy by transforming a waste stream from the pulp and paper industry into valuable chemical feedstocks. mdpi.com
Production as a Chemical Platform from Lignin Depolymerization
Research in Fragrance and Flavor Industry (Chemical Aspects and Derivatives)
This compound is recognized for its applications in the fragrance and flavor industry. guidechem.comchemimpex.com It possesses a sweet, floral, and woody aroma and taste profile. thegoodscentscompany.comfoodb.ca This compound is used as a key ingredient in perfumes and other scented products. chemimpex.com Research in this area focuses on its organoleptic properties and the synthesis of its derivatives to create novel scents and flavors. chemimpex.comchemimpex.com The presence of the two methoxy (B1213986) groups on the aromatic ring influences its scent profile and makes it a versatile building block for creating a variety of aromatic compounds for this industry. chemimpex.com
The table below outlines some of the organoleptic properties of this compound.
| Property | Description |
| Odor Type | Woody, sweet, floral thegoodscentscompany.com |
| Odor Description | Sweet, woody, floral at 10.00% in dipropylene glycol thegoodscentscompany.com |
| Flavor Type | Woody, floral, musk thegoodscentscompany.com |
| Taste Description | Woody, floral, musky thegoodscentscompany.com |
| Data sourced from The Good Scents Company. thegoodscentscompany.com |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of 3',4'-Dimethoxyacetophenone often involves Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) using acetyl chloride and a Lewis acid catalyst like aluminum chloride. While effective, this method presents environmental and safety concerns associated with the use of hazardous reagents and solvents. Future research is increasingly directed towards the development of more sustainable and efficient synthetic protocols.
Key areas of exploration include:
Green Chemistry Approaches: The use of water as a solvent in demethylation reactions of this compound aligns with the principles of green chemistry, reducing the reliance on volatile organic compounds. Further research into aqueous-based synthetic methods is a promising avenue.
Catalytic Innovations: Investigations into enantioselective hydrogenation reactions using platinum-based organotin catalysts have demonstrated the potential for creating chiral derivatives of this compound with high selectivity. Future work could focus on developing even more efficient and recyclable catalysts to improve the economic and environmental viability of these transformations.
Electrochemical Synthesis: Studies on the anodic oxidation of this compound have revealed unusual methoxylation reactions, opening new possibilities for electrochemical synthesis. This approach offers a potentially cleaner and more controlled method for synthesizing derivatives.
Mechanochemical Methods: A mechanochemical process involving the grinding of 4-methoxybenzaldehyde (B44291) and this compound with a catalytic amount of sodium hydroxide (B78521) has been used to prepare chalcones. mdpi.com This solvent-free method offers a significant environmental advantage and could be explored for the synthesis of other derivatives.
Design and Synthesis of Advanced Derivatives with Tailored Bioactivities and Improved Pharmacological Profiles
The scaffold of this compound serves as a valuable starting point for the synthesis of a wide array of derivatives with potential biological activities. chemimpex.com Its structural features allow for diverse chemical modifications while maintaining favorable pharmacological properties, making it an attractive platform for drug discovery.
Future research in this area will likely focus on:
Targeted Modifications: The synthesis of novel derivatives by introducing various functional groups to the aromatic ring or the acetyl group can lead to compounds with tailored bioactivities. For example, the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from this compound has yielded compounds with fungicidal and insecticidal activities. biocrick.com
Chalcone (B49325) Derivatives: this compound is a key building block for the synthesis of chalcones, a class of compounds known for their diverse biological activities, including antibacterial and antiangiogenic properties. researchgate.netnijophasr.net Further exploration of chalcone derivatives synthesized from this precursor is a promising area of research.
Heterocyclic Compounds: The use of this compound in the synthesis of heterocyclic molecules, such as pyrazoles and triazoles, has been demonstrated. materialsciencejournal.orgjst.go.jp These heterocyclic systems are prevalent in many biologically active compounds, and their synthesis from this readily available starting material warrants further investigation. For instance, novel benzenesulfonamide (B165840) derivatives bearing the 3,4-dimethoxyphenyl moiety have been synthesized and evaluated as VEGFR-2 inhibitors. jst.go.jp
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for understanding how different structural modifications influence biological activity. By synthesizing and testing a library of derivatives, researchers can identify key structural features responsible for desired pharmacological effects, such as the role of hydroxyl and methoxy (B1213986) groups in the antiangiogenic activity of chalcones.
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
While various biological activities have been reported for this compound and its derivatives, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research should prioritize in-depth mechanistic studies to elucidate how these compounds interact with their biological targets.
Key areas for investigation include:
Enzyme Inhibition: Some derivatives may exert their effects by inhibiting or activating specific enzymes. For example, 2',6'-Dimethoxyacetophenone has been identified as a potential urease inhibitor. smolecule.com Detailed kinetic and structural studies are needed to understand these interactions.
Receptor Binding: The interaction of these compounds with cellular receptors can modulate signaling pathways. Investigating the binding affinity and mode of interaction with specific receptors is essential for understanding their pharmacological effects.
Gene Expression Analysis: The impact of these compounds on the expression of specific genes can provide insights into their mechanisms of action. Techniques such as microarray analysis and RNA sequencing can be employed to identify genes whose expression is altered by treatment with these compounds.
Cellular Pathway Modulation: Many compounds exert their effects by modulating specific cell signaling pathways that regulate processes like cell proliferation and apoptosis. For instance, some chalcone derivatives have been shown to inhibit ERK kinase phosphorylation.
Integration of Advanced Computational and Experimental Approaches for Accelerated Drug Discovery and Development
The integration of computational and experimental methods offers a powerful strategy to accelerate the drug discovery and development process. unipd.it This synergistic approach can aid in the rational design of new derivatives and predict their biological activities before synthesis.
Future efforts in this domain should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. unipd.it These models can then be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis and testing.
Molecular Docking Studies: Molecular docking simulations can be used to predict the binding modes of these compounds with their biological targets, such as enzymes and receptors. jst.go.jp This information can provide valuable insights into the molecular basis of their activity and guide the design of more potent and selective inhibitors.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to study the molecular structure, electronic properties, and spectroscopic characteristics of these compounds. materialsciencejournal.org This can aid in the interpretation of experimental data and provide a deeper understanding of their chemical reactivity.
High-Throughput Screening: The development of high-throughput screening assays can facilitate the rapid evaluation of large libraries of derivatives for their biological activities, significantly accelerating the discovery of new lead compounds.
Expanding Applications in Green Chemistry and Circular Economy Technologies
Beyond its applications in medicinal chemistry, this compound and its synthesis can be integrated into the principles of green chemistry and the circular economy.
Future research could focus on:
Biorefinery Concepts: The thermochemical conversion of biomass fractions, such as lignin (B12514952), presents a promising route for the production of valuable aromatic chemicals, including acetophenone (B1666503) derivatives. cellulosechemtechnol.ro This aligns with the biorefinery concept of utilizing renewable feedstocks to produce a range of products.
Cascading Use of Resources: The principles of a circular economy, which emphasize the reduction, reuse, and recycling of materials, can be applied to the chemical industry. borregaard.com Exploring how side streams from one process can be used as feedstocks for another is a key aspect of this approach. borregaard.com For example, residual wood chips from sawmills can be used as a raw material for the production of biochemicals. borregaard.com
Waste as a Resource: Viewing waste from chemical processes as a resource is a fundamental tenet of the circular economy. borregaard.com Research into methods for converting byproducts from the synthesis of this compound and its derivatives into valuable materials would contribute to a more sustainable chemical industry. The goal is to increase the circularity rate, which is the ratio of recovered materials to the total amount of consumed materials. mdpi.comrequis.com
Q & A
Basic: What are the key physicochemical properties of 3',4'-Dimethoxyacetophenone, and how are they experimentally determined?
Answer:
this compound (CAS 1131-62-0) is characterized by a molecular formula C10H12O3 (molecular weight 180.2 g/mol) with a melting point of 49–51°C and boiling point of 286–288°C . Key methods for characterization include:
- Melting point analysis via differential scanning calorimetry (DSC).
- Spectroscopic techniques :
- 1H/13C NMR to confirm methoxy (-OCH3) and acetyl (COCH3) groups.
- FT-IR for identifying carbonyl (C=O) stretches (~1680 cm⁻¹) and aromatic C-O bonds.
- Chromatography : HPLC or GC-MS for purity assessment (>97% in commercial samples) .
- Solubility : Soluble in chloroform, methanol, and dimethyl sulfoxide (DMSO), critical for reaction solvent selection .
Basic: How is this compound synthesized, and what are common starting materials?
Answer:
A standard synthesis route involves Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) . Key steps:
Acetylation : Veratrole reacts with acetyl chloride at 0–5°C to form the ketone.
Workup : Hydrolysis with ice-cold water to isolate the crude product.
Purification : Recrystallization from ethanol yields high-purity crystals (mp 49–51°C).
Alternative precursors include 3,4-dimethoxyphenylboronic acid for Suzuki-Miyaura couplings .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies in antioxidant or enzyme inhibition studies often arise from:
- Assay variability : For example, DPPH radical scavenging results depend on solvent polarity and ascorbic acid calibration standards .
- Purity issues : Impurities (e.g., residual AlCl3 from synthesis) may confound bioactivity. Validate purity via HPLC-UV or LC-MS .
- Structural analogs : Misidentification with isomers (e.g., 2',4'-dimethoxyacetophenone) can occur. Confirm structure via 2D-NMR (COSY, HSQC) .
Best practice : Cross-reference data with peer-reviewed studies using authenticated samples (e.g., PubChem CID 17198) .
Advanced: What strategies optimize the use of this compound as a precursor in multi-step syntheses?
Answer:
The compound’s methoxy and acetyl groups enable diverse derivatization:
Demethylation : Use BBr3 in dichloromethane to yield 3',4'-dihydroxyacetophenone for polyphenol studies .
Nucleophilic substitution : React with hydrazines to form hydrazones for heterocyclic synthesis .
Cross-coupling : Employ Pd-catalyzed reactions (e.g., Heck or Buchwald-Hartwig) to introduce aryl/alkyl groups .
Critical factors :
- Protect the acetyl group during harsh conditions (e.g., using trimethylsilyl chloride).
- Monitor reaction progress via TLC or in-situ IR to avoid over-functionalization.
Basic: What are standard protocols for evaluating the antioxidant activity of this compound?
Answer:
The DPPH radical scavenging assay is widely used:
Prepare a 0.1 mM DPPH solution in methanol.
Incubate test compound (10–100 µM) with DPPH for 30 min in the dark.
Measure absorbance at 517 nm ; calculate IC50 (concentration for 50% scavenging).
Controls : Ascorbic acid (IC50 ~5 µM) and solvent blanks .
Limitations : Solubility in methanol may require DMSO co-solvents (<1% v/v to avoid interference).
Advanced: How can AI-driven retrosynthesis tools improve the design of novel derivatives from this compound?
Answer:
AI platforms (e.g., Reaxys or Pistachio) analyze reaction databases to predict feasible pathways:
- Template-based models : Identify analogous reactions (e.g., acetophenone bromination ).
- One-step synthesis focus : Prioritize direct functionalization (e.g., nitration at the 5-position using HNO3/H2SO4).
- Feasibility scoring : Evaluate precursors based on cost, step count, and yield .
Case study : AI suggested Pd-mediated C-H activation to introduce a trifluoromethyl group, achieving 65% yield in recent studies .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- GHS hazards : Causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in a refrigerator (2–8°C) in airtight glass containers to prevent moisture absorption .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How do structural modifications to this compound impact its pharmacokinetic properties?
Answer:
- Lipophilicity : Adding electron-withdrawing groups (e.g., -NO2) increases logP, enhancing blood-brain barrier penetration.
- Metabolic stability : Methoxy groups resist CYP450 oxidation, prolonging half-life compared to hydroxyl analogs .
- Solubility : Introducing polar groups (e.g., -SO3H) improves aqueous solubility but may reduce membrane permeability.
Experimental validation : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
